molecular formula C9H6O2S B159143 Benzo[b]thiophene-7-carboxylic acid CAS No. 10134-98-2

Benzo[b]thiophene-7-carboxylic acid

Cat. No.: B159143
CAS No.: 10134-98-2
M. Wt: 178.21 g/mol
InChI Key: LJPSRTWIAXVPIS-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-7-carboxylic acid is an organosulfur compound with the molecular formula C9H6O2S It is a derivative of benzothiophene, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate thiophene carboxylic derivatives . Another method involves the use of aryne intermediates, where o-silylaryl triflates react with alkynyl sulfides to form benzothiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Benzo[b]thiophene-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-7-carboxylic acid varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, certain derivatives of this compound have been shown to inhibit the activity of myeloid cell leukemia-1 (Mcl-1), a protein involved in apoptosis and DNA repair . This interaction can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Benzo[b]thiophene-7-carboxylic acid can be compared with other similar compounds, such as:

    Benzo[b]thiophene-2-carboxylic acid: Another derivative with a carboxylic acid group at a different position on the benzothiophene ring.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    Benzothiophene: The parent compound without the carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzothiophene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPSRTWIAXVPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557786
Record name 1-Benzothiophene-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10134-98-2
Record name Benzo[b]thiophene-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10134-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzothiophene-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of benzo[b]thiophene-7-carboxylic acid ethyl ester (1.0 g, 48 mmol) in methanol (10 mL) and water (10 mL) is added sodium hydroxide (5 g, excess). The solution is stirred at room temperature for 30 min; at which point all the ester has been consumed. The reaction mixture is adjusted to pH 1 by adding 6M HCl solution, and extracted with DCM. The combined organic layers are filtered through a silica plug to afford the title compound as a yellow solid (505.2 mg, 59%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the thiol-triggered reactivity of leinamycin analogues, which produce benzo[b]thiophene-7-carboxylic acid derivatives, relate to their potential as alkylating agents?

A1: Research suggests that simplified leinamycin analogues, like 7-(3-methyl-but-2-enyl)-1-oxo-1H-lambda4-benzo[1,2]dithiol-3-one, can mimic the thiol-triggered alkylating properties of the parent natural product []. Upon reaction with thiols, these analogues undergo a series of transformations leading to the formation of cyclized 2,3-dihydro-benzo[b]thiophene-7-carboxylic acid products. This cyclization is proposed to occur through the formation of a reactive episulfonium ion intermediate. This electrophilic intermediate can then react with nucleophiles, such as those found in DNA, leading to alkylation. Therefore, the formation of this compound derivatives from these leinamycin analogues serves as an indicator of their potential to generate DNA-alkylating species in the presence of thiols [].

Q2: Is there any structural information available about how this compound derivatives might interact with biological targets?

A2: While the provided research doesn't directly investigate the interaction of this compound derivatives with DNA, a related study sheds light on the binding of a this compound derivative to a protein target []. This study presents the crystal structure of Plasmodium falciparum PEX14 in complex with a this compound derivative. This information, although not directly related to DNA alkylation, provides valuable insights into the potential binding modes of this compound derivatives with biological macromolecules [].

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